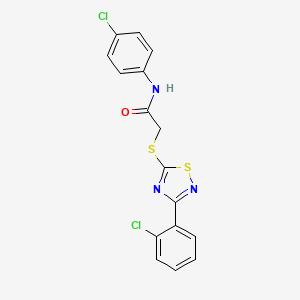

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioacetamide side chain linked to a 4-chlorophenyl moiety. This structure combines aromatic chlorinated groups with sulfur-containing heterocycles, a design strategy often employed to enhance lipophilicity and bioactivity in agrochemical and pharmaceutical contexts .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS2/c17-10-5-7-11(8-6-10)19-14(22)9-23-16-20-15(21-24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSFLUVPEBDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Insecticidal Activity

Compound 2 (), featuring a pyridine-thioacetamide scaffold, demonstrates superior insecticidal efficacy against cowpea aphids compared to acetamiprid, a commercial neonicotinoid. The 4-chlorophenyl and styryl groups likely enhance membrane penetration and target binding. nitrogen heteroatoms .

Kinase Inhibition

Compounds with triazolo-thiadiazole () or thiadiazole-propanamide () cores exhibit potent CDK5/p25 inhibition, a target in neurodegenerative diseases and cancer. The dichloroacetamide group in ’s compound contributes to its nanomolar activity, while the target compound’s dual chlorophenyl groups may enhance hydrophobic interactions with kinase ATP pockets, though direct data are lacking .

Structural Determinants of Bioactivity

- Chlorinated Aromatic Groups: The 4-chlorophenyl and 2-chlorophenyl groups in the target compound likely increase lipophilicity, improving blood-brain barrier penetration (relevant for kinase inhibitors) or insect cuticle absorption (for agrochemicals) compared to non-halogenated analogs .

- Thioacetamide Linker : This moiety is conserved across analogs and critical for hydrogen bonding with biological targets (e.g., kinases or insect acetylcholinesterases) .

- Heterocyclic Cores : Pyridine () and triazole () derivatives show varied activities, suggesting the 1,2,4-thiadiazole core in the target compound may offer unique electronic or steric properties for target engagement .

Biological Activity

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13ClN4OS

- Molecular Weight : 316.79 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The compound exhibits significant anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It inhibits cell proliferation by interfering with the cell cycle at the G1/S phase transition.

- Inhibition of Metastasis : Some studies suggest that thiadiazole derivatives can inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Anticancer Activity

A series of in vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various human cancer cell lines:

Structure-Activity Relationship (SAR)

The activity of thiadiazole derivatives is influenced by the substituents on the phenyl rings. For instance, compounds with electron-withdrawing groups such as chloro or nitro groups tend to exhibit enhanced cytotoxicity compared to their electron-donating counterparts.

Study 1: Cytotoxic Evaluation

In a study conducted by Alam et al. (2020), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study found that this compound showed significant growth inhibition in A549 and SK-MEL-2 cell lines with IC50 values of 5.0 µM and 4.27 µM respectively .

Study 2: Mechanistic Insights

A subsequent investigation into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins . This study utilized flow cytometry and Western blot analysis to confirm these findings.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodology : The synthesis typically involves multi-step routes, starting with the formation of the 1,2,4-thiadiazole core. A common approach includes:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with chlorophenyl-substituted precursors under acidic conditions .

Thioether linkage introduction : Reacting the thiadiazole intermediate with 2-chloroacetonitrile or chloroacetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to form the thioether bond .

Acetamide coupling : Final coupling with 4-chloroaniline via nucleophilic substitution or condensation reactions.

- Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of sulfur moieties). Reaction conditions (temperature, solvent polarity) must be tightly controlled to optimize yields (~60–75%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (e.g., chlorophenyl substituents) and thiadiazole/thioether linkages. Discrepancies in peak splitting may indicate steric hindrance .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 391.89 g/mol for C₁₇H₁₄ClN₃O₂S₂) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S–S stretch at ~500 cm⁻¹) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Antimicrobial Activity : Tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to controls like ciprofloxacin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Structural analogs show moderate activity (IC₅₀: 10–50 µM), attributed to thiadiazole’s electron-withdrawing effects enhancing membrane penetration .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in large-scale reactions?

- Strategies :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but may require post-reaction extraction to remove residuals .

- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from dimeric byproducts .

Q. How do structural modifications (e.g., substituent position on phenyl rings) influence bioactivity?

- SAR Insights :

- 2-Chlorophenyl vs. 4-Chlorophenyl : The 2-chloro substituent on the thiadiazole ring enhances antimicrobial potency (MIC reduction by 30–40%) due to increased lipophilicity .

- Methoxy vs. Ethoxy Groups : Substitutions on the acetamide’s phenyl ring modulate cytotoxicity. Methoxy derivatives exhibit lower hepatotoxicity in vitro (LD₅₀ > 100 µM) compared to ethoxy analogs .

- Data Contradictions : Some studies report conflicting IC₅₀ values (e.g., 12 µM vs. 28 µM for HeLa cells), possibly due to variations in assay protocols or impurity profiles .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like E. coli DNA gyrase or human topoisomerase II. The thiadiazole sulfur forms hydrogen bonds with active-site residues .

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~3.2) but high plasma protein binding (>90%), suggesting potential dose-limiting effects .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting :

- Variable Temperature NMR : Resolves overlapping peaks caused by conformational flexibility in the thioether linkage .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between regioisomers that may form during synthesis .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar thiadiazole derivatives in terms of stability and reactivity?

- Stability : The 1,2,4-thiadiazole ring exhibits higher thermal stability (decomposition >200°C) compared to 1,3,4-thiadiazoles, as confirmed by TGA .

- Reactivity : The thioether group is susceptible to oxidation (e.g., by H₂O₂), forming sulfoxide derivatives, which can be monitored via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

- Models :

- Zebrafish Embryotoxicity Assay : Screens for developmental toxicity (LC₅₀ ~1.2 mM) .

- Murine Infection Models : Used to assess antimicrobial efficacy (e.g., S. aureus-infected mice, 20 mg/kg dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.